![molecular formula C7H10N2S B3270011 6-(Ethylsulfanyl)pyridin-3-amine CAS No. 52025-15-7](/img/structure/B3270011.png)
6-(Ethylsulfanyl)pyridin-3-amine
Overview
Description
6-(Ethylsulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C7H10N2S . It is a sulfur-containing compound . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 154.2327 . The structure of the compound includes a pyridine ring, which is a basic heterocyclic organic compound .
Chemical Reactions Analysis
Amines, including this compound, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts soluble in water .
Scientific Research Applications
Synthesis and Stereochemistry
One of the pivotal research areas involves the stereospecific substitution reactions to introduce amino functions onto pyridinylmethyl carbon centers, illustrating the compound's utility in creating chiral nonracemic ethylamines. This method has been applied to generate optically pure and meso triamine ligands, offering a route to stereochemically pure compounds essential for developing asymmetric catalysts and chiral materials (Uenishi et al., 2004).
Novel Heterocyclic Compounds
Research has also demonstrated the compound's role in facilitating the synthesis of novel pyrazolo[3,4-b]pyridine products via condensation reactions. This process is critical for creating N-fused heterocyclic structures, which are of considerable interest for their pharmacological properties (Ghaedi et al., 2015).
Supramolecular Chemistry
Further studies highlight its application in the domain of supramolecular chemistry, where it has been used to synthesize polysubstituted pyridines. These compounds demonstrate significant potential in forming supramolecular aggregates through various intermolecular interactions, laying the groundwork for the development of new materials with specific optical and electronic properties (Suresh et al., 2007).
Antimicrobial Activities
Another avenue of research involves the synthesis of fused heterocycles based on the thieno[2,3-b]pyridine moiety. Derivatives of 6-(Ethylsulfanyl)pyridin-3-amine have been evaluated for their antimicrobial activities, showcasing the compound's potential as a precursor in developing new antimicrobial agents (El-Essawy et al., 2010).
Ligand in Coordination Chemistry
Lastly, the compound's derivatives have been explored as ligands in coordination chemistry to regulate structures and enable proton-coupled electron transfer. This research highlights its utility in synthesizing ruthenium(II) complexes, which are of interest for their electrochemical properties and applications in catalysis and renewable energy technologies (Kojima et al., 2004).
Mechanism of Action
Target of Action
Similar compounds such as pyrimidinamine derivatives have been found to inhibit the excitatory amino acid transporter subtype 3 (eaat3) . EAAT3 is a key regulator of glutamatergic transmission in the mammalian central nervous system .
Result of Action
Pyrimidinamine derivatives, which are structurally similar, have shown excellent fungicidal activity . For instance, certain pyrimidinamine derivatives have been effective in controlling corn rust .
properties
IUPAC Name |
6-ethylsulfanylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNSNROGWGPVOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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